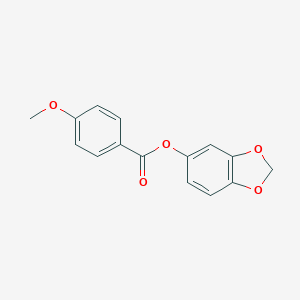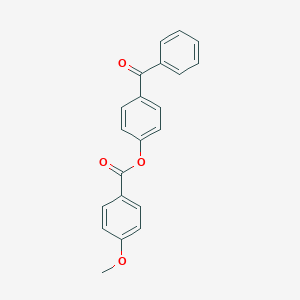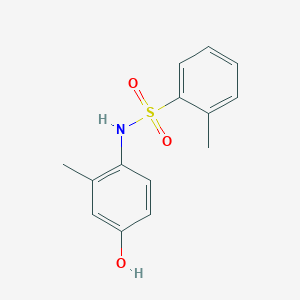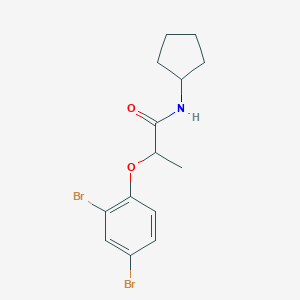
N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide, also known as CPP-DIB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide has shown potential as a tool in scientific research due to its ability to selectively inhibit the activity of protein phosphatase 4 (PP4), a key regulator of various cellular processes. PP4 has been implicated in the regulation of DNA damage repair, cell cycle progression, and apoptosis, making it an attractive target for drug development. N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide acts as a selective inhibitor of PP4 by binding to a specific region of the enzyme known as the PP4c-binding domain. This binding prevents the enzyme from interacting with its substrate, thereby inhibiting its activity. The exact mechanism by which N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide exerts its anti-inflammatory effects is not yet fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide can inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent. In addition, N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide has been shown to improve insulin sensitivity and glucose tolerance in mice, making it a potential candidate for the treatment of type 2 diabetes. However, further studies are needed to fully understand the biochemical and physiological effects of N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide is its selectivity for PP4, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, the compound's low solubility in water can make it difficult to work with in some experimental settings. In addition, the lack of information on the compound's toxicity and pharmacokinetics limits its potential for use in clinical applications.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide. One area of interest is the development of more soluble analogs of the compound that can be used in a wider range of experimental settings. In addition, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of cancer, diabetes, and other diseases. Finally, the development of more potent and selective inhibitors of PP4 could lead to the discovery of new therapeutic targets for a range of diseases.
Métodos De Síntesis
N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide can be synthesized through a multi-step process involving the reaction of 2,4-dibromophenol with cyclopentylmagnesium bromide, followed by reaction with 2-bromo-2-methylpropanoic acid and subsequent cyclization. The resulting compound is then treated with acetic anhydride to yield N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide.
Propiedades
Fórmula molecular |
C14H17Br2NO2 |
|---|---|
Peso molecular |
391.1 g/mol |
Nombre IUPAC |
N-cyclopentyl-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C14H17Br2NO2/c1-9(14(18)17-11-4-2-3-5-11)19-13-7-6-10(15)8-12(13)16/h6-9,11H,2-5H2,1H3,(H,17,18) |
Clave InChI |
GGNBSBUKMLUIQR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCC1)OC2=C(C=C(C=C2)Br)Br |
SMILES canónico |
CC(C(=O)NC1CCCC1)OC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



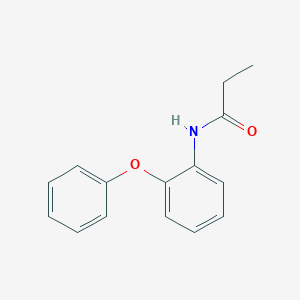
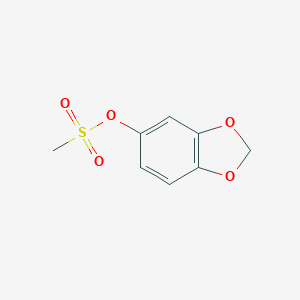
![4-({4-[(Methylsulfonyl)oxy]phenyl}sulfanyl)phenyl methanesulfonate](/img/structure/B290699.png)


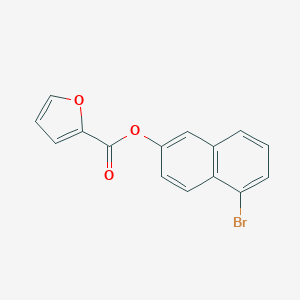
![3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B290704.png)


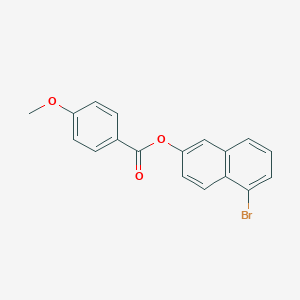
![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)
